molecular formula C8H11BO2S2 B13474973 (3,5-Bis(methylthio)phenyl)boronic acid

(3,5-Bis(methylthio)phenyl)boronic acid

Cat. No.: B13474973
M. Wt: 214.1 g/mol
InChI Key: RGQMGWITPVYZNH-UHFFFAOYSA-N
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Description

(3,5-Bis(methylthio)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with two methylthio groups at the 3 and 5 positions. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Bis(methylthio)phenyl)boronic acid typically involves the reaction of a suitable phenyl precursor with a boron-containing reagent. One common method is the reaction of 3,5-bis(methylthio)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid . This method is advantageous due to its straightforward procedure and high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale adaptation of the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3,5-Bis(methylthio)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: The major products are biaryl compounds.

    Oxidation: The products are sulfoxides or sulfones.

    Substitution: The products are boronic esters or amides.

Mechanism of Action

The mechanism of action of (3,5-Bis(methylthio)phenyl)boronic acid in Suzuki-Miyaura coupling involves several steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-Bis(methylthio)phenyl)boronic acid is unique due to the presence of two methylthio groups, which can influence its reactivity and steric properties. These groups can also participate in additional chemical reactions, such as oxidation, providing further versatility in synthetic applications.

Properties

Molecular Formula

C8H11BO2S2

Molecular Weight

214.1 g/mol

IUPAC Name

[3,5-bis(methylsulfanyl)phenyl]boronic acid

InChI

InChI=1S/C8H11BO2S2/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5,10-11H,1-2H3

InChI Key

RGQMGWITPVYZNH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)SC)SC)(O)O

Origin of Product

United States

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